molecular formula C15H15N5O2S B14937072 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B14937072
M. Wt: 329.4 g/mol
InChI Key: AHSYAERIPRQYJU-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved by reacting 1,3-dimethyl-2-thiourea with α-haloketones under basic conditions. The resulting thiazole intermediate is then coupled with a benzotriazine derivative through a condensation reaction to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also interfere with DNA synthesis and repair, contributing to its antimicrobial and anticancer properties . The exact molecular pathways involved are still under investigation, but it is believed that the compound exerts its effects through multiple mechanisms.

Comparison with Similar Compounds

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C15H15N5O2S/c1-9-10(2)23-15(16-9)17-13(21)7-8-20-14(22)11-5-3-4-6-12(11)18-19-20/h3-6H,7-8H2,1-2H3,(H,16,17,21)

InChI Key

AHSYAERIPRQYJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C

Origin of Product

United States

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